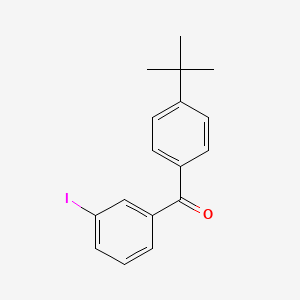

4-Tert-butyl-3'-iodobenzophenone

Description

Overview of Halogenated Benzophenones in Organic Chemistry

Halogenated organic compounds, which contain one or more halogen atoms, are a significant class of chemicals with widespread industrial and agricultural uses. nih.gov In the context of benzophenones, the introduction of a halogen atom, such as chlorine, bromine, or iodine, onto one or both of the aromatic rings creates a "halogenated benzophenone (B1666685)." This modification is a key strategy in organic synthesis.

The presence of a halogen, particularly iodine, on the aromatic ring serves as a highly effective synthetic handle. The carbon-halogen bond, especially the carbon-iodine bond, is susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, most notably, metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comacs.org This reactivity allows chemists to use halogenated benzophenones as versatile intermediates to construct more complex molecular architectures. Furthermore, the halogen atom influences the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution, particularly when the ring is activated by other electron-withdrawing groups. wikipedia.org

Significance of tert-Butyl Substituents in Aromatic Systems

The tert-butyl group is a large, sterically bulky substituent that imparts unique properties to aromatic systems. When attached to a benzene (B151609) ring, it acts as an electron-donating group primarily through an inductive effect, which stabilizes charged intermediates in reactions like electrophilic aromatic substitution. stackexchange.com This electron-donating nature typically directs incoming electrophiles to the ortho and para positions on the aromatic ring. varsitytutors.com

However, the most significant influence of the tert-butyl group is often its steric hindrance. varsitytutors.com Its sheer size can block access to the adjacent ortho positions, leading to a high degree of regioselectivity where reactions are strongly favored at the less hindered para position. varsitytutors.com This steric shielding can also enhance the stability of a molecule by preventing unwanted intermolecular interactions. In addition, the bulky and lipophilic nature of the tert-butyl group can increase the solubility of the compound in nonpolar organic solvents and influence its solid-state packing and conformation. taylorandfrancis.com

Positioning of 4-Tert-butyl-3'-iodobenzophenone within Advanced Organic Synthesis

This compound is a strategically designed bifunctional molecule that holds considerable value as a building block in advanced organic synthesis. Its structure is optimized for sequential, regioselective modifications.

The compound features two distinct functional handles on separate phenyl rings:

The 3'-Iodo Group: Located on one phenyl ring, the iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl, amino groups, etc.) at the 3'-position, enabling the construction of complex molecular scaffolds. The utility of iodo-aromatic compounds as intermediates is well-established, for instance, in the synthesis of pharmaceuticals like Alectinib, where an iodophenyl moiety is a key precursor.

This specific arrangement makes this compound an ideal intermediate for creating large, complex, and precisely substituted diaryl ketone derivatives. It allows chemists to first use the iodo-group for a coupling reaction and then, if desired, perform chemistry on the ketone or the tert-butyl-substituted ring, offering a controlled, stepwise approach to complex target molecules.

Scope and Objectives of Research on this compound

The primary scope of research involving this compound centers on its application as a versatile synthetic intermediate. The key objectives for its use in chemical research include:

Synthesis of Novel Bioactive Molecules: A major objective is to utilize this compound as a starting material or key intermediate in the multi-step synthesis of novel compounds for pharmaceutical or agrochemical applications. By leveraging the reactive iodine handle, researchers can build libraries of complex benzophenone derivatives to screen for biological activity.

Development of Advanced Materials: The benzophenone core is a known chromophore and photosensitizer. nih.gov Research objectives include incorporating this compound into larger conjugated systems for applications in materials science. For example, it could serve as a building block for host materials or emitters in OLEDs, where the tert-butyl group can enhance film morphology and the extended conjugation built off the iodo-position can tune the photophysical properties. mdpi.com

Exploration of Photochemical Reactivity: An objective would be to investigate the compound's own photochemical properties. Benzophenones are classic photoinitiators, and the presence of a heavy atom like iodine could influence intersystem crossing rates, potentially making it a useful sensitizer (B1316253) in photochemical reactions. researchgate.netmdpi.com

Methodology Development: The compound can serve as a model substrate for developing new synthetic methodologies, particularly in the field of cross-coupling chemistry, to test the efficiency and scope of new catalysts or reaction conditions.

Compound Data

Below are the key identifiers for the subject compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₇H₁₇IO |

| Molecular Weight | 379.22 g/mol |

| CAS Number | 1353193-41-1 |

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVKIUVAWUIGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217380 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-79-5 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 4 Tert Butyl 3 Iodobenzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group (C=O) in 4-tert-butyl-3'-iodobenzophenone is a primary site for chemical reactions, characterized by the electrophilicity of the carbonyl carbon.

The polarized nature of the carbon-oxygen double bond allows for nucleophilic attack on the electron-deficient carbonyl carbon. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides. The presence of two aromatic rings, one substituted with an electron-donating tert-butyl group and the other with an electron-withdrawing iodo group, influences the reactivity of the carbonyl group.

The reduction of the carbonyl group in this compound to a secondary alcohol, (4-(tert-butyl)phenyl)(3-iodophenyl)methanol, is a common transformation. This can be achieved using various reducing agents.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for this purpose, as they are selective for aldehydes and ketones and will not reduce the aryl iodide. tamu.edu The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). tamu.eduyoutube.com The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the alcohol.

The steric hindrance caused by the bulky tert-butyl group on the adjacent phenyl ring can influence the stereochemical outcome if a chiral center is formed. wpmucdn.com In the case of reducing substituted cyclic ketones like 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the ring's conformation, leading to preferential attack from the less hindered face. wpmucdn.comscribd.comchegg.com This principle of sterically controlled hydride delivery is a key consideration in the reduction of substituted ketones.

Table 1: Common Reducing Agents for Benzophenone Carbonyl Group

| Reducing Agent | Selectivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces ketones and aldehydes | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces ketones, esters, carboxylic acids | Diethyl ether, THF (anhydrous) |

Reactivity at the Iodinated Phenyl Ring

The iodine atom on one of the phenyl rings is an excellent leaving group, making this part of the molecule highly active in transition-metal-catalyzed cross-coupling reactions and a potential, though less favored, site for nucleophilic aromatic substitution.

The carbon-iodine bond is a prime site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.ca The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov For this compound, this allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the 3'-position. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond. thieme-connect.de The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. youtube.comlibretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields. thieme-connect.denih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃ |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and displacement of a leaving group. wikipedia.org This mechanism is distinct from Sₙ1 and Sₙ2 reactions and requires specific conditions. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In this compound, the iodine atom is the leaving group. The benzoyl group is an electron-withdrawing substituent; however, it is located at the meta position relative to the iodine. This positioning does not allow for effective delocalization of the negative charge of the Meisenheimer complex onto the carbonyl oxygen through resonance. Consequently, the ring is not sufficiently activated for SNAr reactions under standard conditions, and this pathway is generally unfavorable compared to cross-coupling reactions. wikipedia.orgmasterorganicchemistry.com

Reactivity of the tert-Butyl Substituted Phenyl Ring

The second phenyl ring is substituted with a tert-butyl group, which influences its reactivity primarily in electrophilic aromatic substitution reactions. The tert-butyl group is an activating group due to its electron-donating inductive effect and directs incoming electrophiles to the ortho and para positions.

However, the significant steric bulk of the tert-butyl group severely hinders the ortho positions. wpmucdn.comstackexchange.com Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on this ring would be expected to occur predominantly at the position ortho to the benzoyl group and meta to the tert-butyl group, which is the least sterically hindered activated position. The ring itself is generally unreactive toward nucleophiles due to the electron-donating nature of the tert-butyl group, which increases the electron density of the ring.

Multi-Component Reactions and Cascade Processes

The functional groups present in this compound make it a potential substrate for multi-component reactions (MCRs) and cascade processes, allowing for the rapid construction of complex molecular architectures.

The presence of the iodo substituent on one of the phenyl rings opens up possibilities for intramolecular cyclization reactions, particularly through transition-metal-catalyzed cross-coupling reactions. If a suitable nucleophile is introduced elsewhere in the molecule, an intramolecular ring closure can be envisioned.

Annulation Reactions: Annulation reactions, which involve the formation of a new ring onto an existing one, are also a possibility. For example, the Danheiser benzannulation allows for the formation of highly substituted phenols from the reaction of cyclobutenones with alkynes. wikipedia.org While not a direct reaction of this compound itself, this illustrates a class of reactions where a benzophenone derivative could potentially be synthesized through an annulation strategy, or a modified benzophenone could participate in such a reaction. More relevant are benzannulation reactions that utilize α,β-unsaturated aldehydes and sulfonyl butenones to create substituted biaryl ketones. researchgate.net

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for molecular assembly due to its high efficiency, selectivity, and biocompatibility. wikipedia.orgyoutube.com this compound can be envisioned as a scaffold for click chemistry applications by introducing either an azide (B81097) or an alkyne functionality.

Given the presence of the iodo group, a common route to introduce an alkyne would be through a Sonogashira cross-coupling reaction. This would replace the iodine atom with an alkyne, creating an alkyne-modified benzophenone. This modified molecule could then react with an azide-containing partner in a CuAAC reaction to form a 1,4-disubstituted 1,2,3-triazole. nih.gov

The general scheme for such a functionalization and subsequent click reaction would be:

Alkynylation: Sonogashira coupling of this compound with a terminal alkyne.

CuAAC Reaction: Copper(I)-catalyzed reaction of the resulting alkyne-modified benzophenone with an organic azide.

This approach allows for the covalent linking of the benzophenone unit to a wide variety of other molecules, including biomolecules, polymers, or fluorescent probes, demonstrating the versatility of the iodo-substituent as a synthetic handle. wikipedia.org

Mechanistic Investigations through Kinetic and Trapping Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and trapping studies are powerful tools for these investigations.

The kinetics of photoreduction of benzophenone derivatives have been studied extensively. core.ac.uk These studies often involve laser flash photolysis to monitor the decay of transient species. The rate coefficients of the primary and secondary photoreduction steps show a significant dependence on the substituents on the aromatic rings. core.ac.uk For this compound, the electron-donating tert-butyl group and the electron-withdrawing iodo group would have opposing effects on the reactivity of the triplet excited state, making kinetic studies particularly insightful.

The kinetics of reactions involving the iodo group, such as cross-coupling reactions, can also be investigated to understand the influence of the benzophenone core on the reactivity of the C-I bond. Similarly, kinetic studies on the CuAAC reaction of an alkyne-modified derivative would provide information on how the bulky and electronically complex benzophenone moiety affects the cycloaddition rate. nih.gov

The identification and characterization of transient intermediates are key to elucidating reaction mechanisms. In the context of reactions involving this compound, several types of intermediates could be relevant.

Radical Intermediates: In photochemical reactions, the primary intermediate is the triplet excited state of the benzophenone. Subsequent hydrogen abstraction leads to the formation of a ketyl radical. researchgate.netresearchgate.net These radical intermediates can be detected and their kinetics studied using techniques like nanosecond laser flash photolysis. researchgate.net

Organometallic Intermediates: In transition-metal-catalyzed reactions, such as the Sonogashira coupling mentioned earlier, organometallic intermediates involving the palladium catalyst and the iodobenzophenone substrate are formed. These are typically not directly observed but are inferred from the reaction products and by analogy to well-studied systems.

Trapping Studies: Reactive intermediates that are too short-lived to be observed directly can often be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. youtube.comchemtube3d.com For example, if a reaction were to generate a benzyne (B1209423) intermediate from the 3-iodophenyl ring, it could be trapped by a diene like furan (B31954) in a Diels-Alder reaction. chemtube3d.comresearchgate.net Similarly, radical intermediates can be trapped using radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org The formation of the trapped adduct provides strong evidence for the existence of the transient intermediate. For instance, in reactions involving the cleavage of the C-I bond, the resulting aryl radical could potentially be trapped.

Role of Solvents and Additives in Reaction Pathways

The chemical reactivity of this compound is significantly influenced by the choice of solvents and additives, particularly in the context of palladium-catalyzed cross-coupling reactions. These components are not merely inert media but play active roles in the catalytic cycle, affecting reaction rates, yields, and even the selectivity of the transformation. The aryl iodide moiety of the molecule is a key functional group for these reactions, making it a versatile substrate for forming new carbon-carbon and carbon-nitrogen bonds.

The selection of an appropriate solvent system can dictate the solubility of reactants, stabilize catalytic intermediates, and modulate the activity of the catalyst and reagents. mdpi.com Similarly, additives, which include bases, ligands, and co-catalysts, are crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Influence on Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For a substrate like this compound, this reaction enables the introduction of a new aryl or vinyl group at the 3'-position. The choice of solvent and base is critical for the success of this transformation.

Solvents in Suzuki reactions must be capable of dissolving both the organic substrate and the inorganic base, leading to the frequent use of solvent/water mixtures. Protic solvents like ethanol and methanol, often mixed with water, can be effective. researchgate.net Aprotic solvents such as dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are also widely employed. researchgate.netlucp.net The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For instance, dioxane is often cited as a high-performing solvent for Suzuki couplings. researchgate.net

Bases are essential additives, required to activate the organoboron species for the transmetalation step. organic-chemistry.org The choice of base can have a dramatic impact on the reaction yield. Common bases include inorganic salts like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The optimal base often depends on the specific substrates and solvent system used.

The following table, based on the model reaction of iodobenzene (B50100) with phenylboronic acid, illustrates the significant impact of solvent and base selection on product yield, providing a framework for optimizing the reaction of analogous substrates like this compound.

Table 1: Effect of Solvents and Bases on Suzuki-Miyaura Coupling Yield of Iodobenzene

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Dioxane | K₃PO₄ | 59 | researchgate.net |

| Ethanol/Water | NaOH | 95 | researchgate.net |

| Methanol | NaOH | 85 | researchgate.net |

| Acetonitrile (MeCN) | K₃PO₄ | 30 | researchgate.net |

| Ethanol/Water | Na₂CO₃ | 88 | researchgate.net |

| Ethanol/Water | K₂CO₃ | 91 | researchgate.net |

Note: Data is based on model reactions of iodobenzene and may serve as a guide for this compound.

Influence on Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, such as this compound. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org

The solvent plays a crucial role in this process. Dipolar aprotic solvents like DMF are frequently used. mdpi.comlucp.net However, nonpolar solvents such as toluene (B28343) have also been shown to be highly effective, in some cases providing better yields than their polar counterparts. lucp.net This can be attributed to the solvent's ability to influence ligand displacement from the palladium catalyst. The amine base, commonly triethylamine (B128534) or diisopropylamine, often serves as both the base and, in some cases, the solvent. mdpi.com

A key additive in the classic Sonogashira reaction is a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. organic-chemistry.org It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, the presence of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of the terminal alkyne (Glaser coupling). mdpi.com This has driven the development of copper-free Sonogashira protocols, which rely on careful selection of ligands and bases to proceed efficiently. libretexts.orgnih.gov

Influence on Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a premier method, enabling the coupling of an amine with an aryl halide. organic-chemistry.orgwikipedia.org When applied to this compound, this reaction would form a new carbon-nitrogen bond at the 3'-position. The reaction is highly sensitive to the solvent, base, and ligand (additive). researchgate.net

Solvents such as toluene (nonpolar) and DMF (polar) are common, and their choice can affect the reaction pathway. researchgate.net The mechanism often involves the deprotonation of the amine-palladium complex by the base. wikipedia.org Strong, non-nucleophilic bases are required for this step. Sodium tert-butoxide (NaOtBu) is a frequently used base, although others like potassium carbonate are also employed, depending on the specific system.

Additives in the form of phosphine (B1218219) ligands are central to the success of the Buchwald-Hartwig amination. These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The development of sterically hindered and electron-rich phosphine ligands, such as those based on biaryl backbones or bulky alkyl groups, has been instrumental in expanding the scope and efficiency of the reaction. organic-chemistry.orgwikipedia.org The choice of ligand can influence catalyst activity and longevity, directly impacting the yield of the desired arylamine product. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis4.2.1. High-Resolution Mass Spectrometry (HRMS)4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Further research or de novo synthesis and characterization of 4-tert-butyl-3'-iodobenzophenone would be required to generate the experimental data necessary to fulfill the requested article's scope.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view of the functional groups and skeletal structure of this compound. These methods probe the vibrational modes of the molecule, which are unique and serve as a molecular fingerprint. horiba.com

The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which gives rise to a strong absorption band. spectroscopyonline.comspectroscopyonline.com For simple aliphatic ketones, this band appears in the range of 1715 ± 10 cm⁻¹. However, when the carbonyl group is conjugated with an aromatic ring, as in benzophenone (B1666685) derivatives, the C=O bond order is slightly reduced due to resonance. This weakening of the bond lowers the stretching frequency. pg.edu.plyoutube.com

In this compound, the carbonyl group is conjugated with both a 4-tert-butylphenyl ring and a 3-iodophenyl ring. This extensive conjugation is expected to shift the carbonyl stretching frequency to a lower wavenumber, typically in the region of 1685-1660 cm⁻¹. spectroscopyonline.comlibretexts.org Aromatic ketones generally display their C=O stretch at wavenumbers around 30 cm⁻¹ lower than their saturated counterparts. spectroscopyonline.com The electronic effects of the tert-butyl group (electron-donating) and the iodo group (electron-withdrawing and inductive) on the separate rings create a complex electronic environment that finely tunes the exact position of this absorption.

Table 1: Expected Infrared Absorption for Carbonyl Group

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ketone (C=O) | Stretching | 1685 - 1660 | Strong |

Data is based on characteristic values for conjugated ketones. spectroscopyonline.compg.edu.pllibretexts.org

The vibrations associated with the two aromatic rings provide significant structural information in both IR and Raman spectra.

C=C Stretching Vibrations: Aromatic rings exhibit characteristic C=C stretching vibrations in the 1625-1430 cm⁻¹ region. rasayanjournal.co.in Typically, four bands are observed for substituted benzenes near 1600, 1580, 1490, and 1440 cm⁻¹. rasayanjournal.co.in The intensity and exact position of these bands are sensitive to the substitution pattern.

C-H Bending Vibrations: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic for the substitution pattern on a benzene (B151609) ring.

The 4-tert-butylphenyl ring, being a 1,4-disubstituted (para) system, is expected to show a strong absorption band in the 840-810 cm⁻¹ range.

The 3-iodophenyl ring, a 1,3-disubstituted (meta) system, would typically display characteristic bands around 900-860 cm⁻¹ and 810-750 cm⁻¹. pg.edu.pl

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. horiba.com The ring breathing mode, a symmetric vibration of the entire ring, is a classic example. rasayanjournal.co.in

Table 2: Characteristic Aromatic Ring Vibrations

| Vibration | Substitution Pattern | Expected Wavenumber (cm⁻¹) |

| C=C Stretch | Aromatic | 1625 - 1430 |

| C-H o.o.p. Bend | 1,4-disubstituted (para) | 840 - 810 |

| C-H o.o.p. Bend | 1,3-disubstituted (meta) | 900 - 860 and 810 - 750 |

Data is based on established correlations for substituted benzenes. pg.edu.plrasayanjournal.co.in

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.org For molecules like this compound, the key chromophore is the benzophenone core, where the carbonyl group is conjugated with two phenyl rings.

The electronic spectrum of benzophenone derivatives is characterized by two main types of electronic transitions: uzh.chyoutube.com

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding orbital (n), located on the carbonyl oxygen, to an antibonding π-orbital (π*) of the carbonyl group. These transitions are relatively low in energy but are "forbidden" by spectroscopic selection rules, resulting in a weak absorption band. For aromatic ketones, this band typically appears at longer wavelengths (λmax), around 275-295 nm. libretexts.org

π → π* Transitions: This transition involves the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the conjugated system. These are "allowed" transitions and result in a much more intense absorption band at shorter wavelengths, typically around 180-190 nm for unconjugated ketones. libretexts.orglibretexts.org

In this compound, the extended π-system created by the two aromatic rings in conjugation with the carbonyl group significantly affects these transitions. This conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). libretexts.org Consequently, both the n→π* and π→π* absorption bands are shifted to longer wavelengths (a bathochromic or red shift). The intense π→π* transition is expected to shift into the accessible UV region, likely appearing above 250 nm.

Table 3: Expected UV-Vis Absorption Maxima (λmax)

| Transition Type | Chromophore System | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | Conjugated Ketone | > 290 | Low |

| π → π | Conjugated Ketone | > 250 | High |

Data is based on typical values for conjugated benzophenone systems. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray crystallography provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and torsional (dihedral) angles. researchgate.net This technique is the gold standard for determining the three-dimensional conformation of a molecule.

In benzophenone and its derivatives, the two phenyl rings are not coplanar with the central carbonyl group due to steric hindrance between the ortho-hydrogens on each ring. This results in a twisted or propeller-like conformation. The degree of this twist is defined by the dihedral angles between the plane of each aromatic ring and the plane of the carbonyl group.

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is currently hindered by a lack of publicly available crystallographic data. As of the latest searches, the specific crystal structure of this compound has not been deposited in major crystallographic databases, nor has it been the subject of detailed structural elucidation in published scientific literature.

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing and influence the material's bulk properties. For a molecule like this compound, several types of intermolecular forces would be anticipated to play a significant role. These would include:

Halogen Bonding: The iodine atom on the 3'-position of one phenyl ring is a potential halogen bond donor. This is due to the region of positive electrostatic potential, known as a σ-hole, which can form on the outermost portion of the halogen atom along the C-I bond axis. This positive region could interact favorably with a Lewis basic site on an adjacent molecule, such as the carbonyl oxygen or the π-system of one of the phenyl rings. The strength and directionality of such halogen bonds are key factors in crystal engineering.

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement and are a common feature in the crystal structures of aromatic compounds.

Without experimental data from single-crystal X-ray diffraction, any description of the specific intermolecular contacts, their geometries (bond distances and angles), and the resulting crystal packing motif remains speculative. Detailed research findings and data tables, which are essential for a thorough scientific discussion, are contingent on the future determination and publication of the crystal structure of this compound.

Computational Chemistry and Theoretical Studies on 4 Tert Butyl 3 Iodobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-tert-butyl-3'-iodobenzophenone would be foundational in understanding its fundamental chemical and physical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For benzophenone (B1666685) and its derivatives, a key structural feature is the torsional or dihedral angles between the two phenyl rings and the central carbonyl group. These angles are influenced by the steric and electronic effects of the substituents.

In the case of this compound, the bulky tert-butyl group on one phenyl ring and the iodine atom on the other will significantly influence the preferred conformation. Conformational analysis, a systematic exploration of different spatial arrangements (conformers) arising from rotation around single bonds, would be crucial. By calculating the relative energies of these conformers, the most stable, or ground-state, conformation can be identified. This analysis would likely reveal a non-planar structure, with the phenyl rings twisted out of the plane of the carbonyl group to alleviate steric hindrance between the substituents and the carbonyl oxygen.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Description |

| C=O Bond Length | ~1.23 - 1.25 Å | The length of the carbonyl double bond. |

| C-I Bond Length | ~2.08 - 2.12 Å | The length of the carbon-iodine bond. |

| Ring-C-Ring Angle | ~118 - 122° | The angle between the two phenyl rings and the carbonyl carbon. |

| Dihedral Angle 1 | Variable | The twist angle of the 4-tert-butylphenyl ring relative to the carbonyl plane. |

| Dihedral Angle 2 | Variable | The twist angle of the 3-iodophenyl ring relative to the carbonyl plane. |

Note: These are predicted values based on typical DFT calculations for similar molecules and are subject to the specific level of theory and basis set used.

Electronic Structure and Molecular Orbitals

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This involves analyzing the distribution of electrons within the molecule and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most easily removed, and its energy level is related to the molecule's ionization potential and its ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most easily added, and its energy level is related to the electron affinity and the molecule's ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and its electronic absorption properties. The presence of the electron-donating tert-butyl group and the electron-withdrawing (and polarizable) iodine atom would be expected to significantly influence the energies and spatial distributions of these frontier orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. For this compound, the calculations would likely predict characteristic π-π* and n-π* transitions associated with the benzophenone chromophore, with the positions of these absorptions modulated by the substituents.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be employed to explore the potential chemical reactions of this compound. This involves mapping out the energetic landscape of a reaction, from reactants to products, through any intermediate species and transition states.

Mechanistic Insights from Computational Data

The detailed information obtained from reaction pathway modeling provides profound mechanistic insights. By analyzing the geometries of transition states, one can understand the precise atomic motions involved in bond-breaking and bond-forming processes. For instance, in a hypothetical nucleophilic substitution reaction, computational data could distinguish between a concerted (S_N2-like) or a stepwise (S_N1-like) mechanism. These computational insights are invaluable for understanding the reactivity of this compound and for designing new synthetic routes or predicting its behavior in different chemical environments.

Quantitative Structure-Reactivity Relationships (QSRR) on this compound

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in computational chemistry for predicting the chemical reactivity of molecules based on their structural and electronic properties. For this compound, a QSRR analysis would primarily focus on how the specific substitutions—the tert-butyl group at the 4-position and the iodo group at the 3'-position—modulate the reactivity of the benzophenone core.

The fundamental principle of QSRR is to establish a mathematical relationship between the structure of a series of compounds and their experimentally or computationally determined reactivity. This is often expressed through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orgpharmacy180.com

In the context of this compound, a QSRR model would aim to predict its reactivity in various chemical transformations, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the phenyl rings, or photochemical reactions. The electronic effects of the substituents are quantified using Hammett substituent constants (σ), which are determined by the substituent's ability to donate or withdraw electron density. pharmacy180.comresearchgate.net

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electronic and steric influences of the tert-butyl and iodo substituents on the benzophenone framework. The tert-butyl group at the 4-position is a well-known electron-donating group, primarily through an inductive effect and hyperconjugation. stackexchange.com This electron donation increases the electron density on the phenyl ring it is attached to, which can influence the reactivity of the carbonyl group and the susceptibility of the ring to electrophilic attack.

The reactivity of the carbonyl group is a key feature of benzophenones. The electrophilicity of the carbonyl carbon is modulated by the substituents on the phenyl rings. The electron-donating tert-butyl group on one ring will slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack. In contrast, the electron-withdrawing iodo group on the other ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. The net effect on the carbonyl reactivity will be a composite of these opposing influences.

For electrophilic aromatic substitution reactions, the tert-butyl-substituted ring is activated due to the electron-donating nature of the tert-butyl group, directing incoming electrophiles to the ortho and para positions relative to the tert-butyl group (though the para position is already occupied). stackexchange.com The iodo-substituted ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the iodo group.

The following table summarizes the Hammett substituent constants (σ) for the tert-butyl and iodo groups, which are used in QSRR to quantify their electronic effects.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| tert-Butyl | para | -0.20 | Electron-donating |

| Iodo | meta | +0.35 | Electron-withdrawing |

Steric and Electronic Effects of the tert-Butyl and Iodo Groups

The steric and electronic effects of the substituents are crucial in determining the three-dimensional structure and, consequently, the reactivity of this compound.

Steric Effects:

The tert-butyl group is exceptionally bulky, exerting a significant steric hindrance. researchgate.net In the 4-position, its steric impact on the carbonyl group is minimal. However, it can influence the conformation of the molecule by restricting the rotation of the phenyl ring to which it is attached. This steric bulk can also shield the adjacent positions on the aromatic ring from chemical attack. numberanalytics.com

Electronic Effects:

As previously mentioned, the tert-butyl group is electron-donating. This effect is primarily inductive, arising from the polarization of the sigma bond between the sp3-hybridized carbon of the tert-butyl group and the sp2-hybridized carbon of the phenyl ring. stackexchange.com There is also a contribution from hyperconjugation. This increased electron density makes the attached phenyl ring more nucleophilic.

The iodo group at the meta position primarily exerts an electron-withdrawing inductive effect (-I). libretexts.org While halogens can also exhibit a +M (mesomeric or resonance) effect by donating a lone pair of electrons, this is generally weaker for iodine compared to lighter halogens and is less pronounced from the meta position. The polarizability of the large iodine atom can also play a role in stabilizing nearby charges. chemistryviews.org

The following table provides a detailed breakdown of the expected steric and electronic effects of the tert-butyl and iodo groups on different parts of the this compound molecule.

| Group | Position | Steric Effect | Electronic Effect on Attached Phenyl Ring | Electronic Effect on Carbonyl Group |

|---|---|---|---|---|

| tert-Butyl | 4 | High steric bulk, influencing ring conformation. | Electron-donating (inductive and hyperconjugation), activating the ring. | Slightly electron-donating, reducing carbonyl electrophilicity. |

| Iodo | 3' | Moderate steric bulk, influencing ring conformation. | Primarily electron-withdrawing (inductive), deactivating the ring. | Electron-withdrawing, increasing carbonyl electrophilicity. |

Molecular Dynamics Simulations (if applicable to chemical processes)

As of the latest literature review, no specific molecular dynamics (MD) simulations for this compound have been reported. MD simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes, solvent interactions, and the dynamics of chemical reactions. rsc.orgacs.org

While general MD simulations of aromatic ketones and substituted benzenes exist, applying these findings directly to this compound would be speculative without dedicated studies. Such simulations for this specific molecule could provide valuable insights into:

Conformational Dynamics: How the two phenyl rings twist and rotate relative to each other over time in different solvent environments. This is particularly relevant for understanding photochemical processes where the initial conformation can dictate the reaction pathway.

Solvent Effects: The arrangement and dynamics of solvent molecules around the polar carbonyl group and the hydrophobic tert-butyl group.

Interaction with other molecules: How this compound might interact with other reactants, catalysts, or biological macromolecules, which would be crucial for understanding its reactivity in complex systems.

Given the specific substitution pattern, MD simulations could be particularly useful in elucidating the interplay between the bulky, electron-donating tert-butyl group and the heavy, polarizable iodo group in dictating the molecule's dynamic behavior and accessibility for chemical reactions.

Derivatization and Chemical Modification of 4 Tert Butyl 3 Iodobenzophenone

Strategies for Further Functionalization of the Iodinated Phenyl Ring

The presence of an iodine atom on one of the phenyl rings is a key feature of 4-tert-butyl-3'-iodobenzophenone, making it a versatile precursor for a variety of chemical transformations. The carbon-iodine bond can be readily manipulated to introduce new functional groups or to form carbon-carbon and carbon-heteroatom bonds.

The iodo group serves as an excellent leaving group in nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions or activation by electron-withdrawing groups. More commonly, the iodine atom is replaced through transition metal-catalyzed cross-coupling reactions. However, direct substitution or transformation of the iodo group can be a viable strategy in specific contexts. For instance, functionalization at the 3-position of a phenyl ring has been explored in the context of other molecules, with substituents like nitro (NO₂) and cyano (CN) groups being successfully introduced. nih.gov These types of transformations could potentially be applied to this compound to generate novel derivatives.

A primary strategy for functionalizing the iodinated phenyl ring involves the formation of organometallic intermediates. The carbon-iodine bond can be converted into a more reactive organometallic species, such as an organolithium or organomagnesium (Grignard) reagent, through metal-halogen exchange. These intermediates can then react with a wide range of electrophiles to introduce new substituents.

Alternatively, and more commonly, the iodinated ring is a prime candidate for various transition metal-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Examples of such reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Heck Coupling: Reaction with alkenes, also catalyzed by palladium, to introduce vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Ullmann Condensation: Copper-catalyzed reaction to form biaryl ethers or thioethers.

These coupling reactions provide a powerful toolkit for elaborating the structure of the iodinated phenyl ring, enabling the synthesis of a vast array of derivatives with tailored electronic and steric properties.

Modifications at the tert-Butyl Phenyl Ring

The other aromatic ring in this compound, substituted with a tert-butyl group, also presents opportunities for chemical modification, although these are generally more challenging than transformations at the iodinated ring.

The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. pressbooks.pub However, due to the steric hindrance imposed by the bulky tert-butyl group, reactions at the ortho positions are often disfavored. Therefore, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, would be expected to occur primarily at the para position relative to the carbonyl group (and meta to the tert-butyl group). pressbooks.pubuoanbar.edu.iq

It is important to note that the tert-butyl group itself is generally stable under many reaction conditions and does not possess benzylic hydrogens, making it inert to side-chain oxidation reactions that are common for other alkylbenzenes. pressbooks.pub

| Reaction Type | Potential Reagents | Expected Major Product Position |

| Nitration | HNO₃/H₂SO₄ | para to carbonyl, meta to tert-butyl |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | para to carbonyl, meta to tert-butyl |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | para to carbonyl, meta to tert-butyl |

Transformations of the Carbonyl Group

The benzophenone (B1666685) core contains a carbonyl group that is susceptible to a variety of nucleophilic addition and condensation reactions, providing another avenue for derivatization.

The ketone functional group of this compound can readily undergo condensation reactions with primary amines and their derivatives to form new C=N double bonds. wikipedia.orgorganic-chemistry.orggoogle.comnih.gov These reactions are typically acid-catalyzed and involve the initial formation of a hemiaminal intermediate, which then dehydrates to form the final product.

Imines (Schiff bases): Formed by the reaction of the ketone with primary amines (R-NH₂). organic-chemistry.orgorganic-chemistry.org The properties of the resulting imine can be tuned by the choice of the R group on the amine.

Oximes: Formed by the reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.org Oximes are crystalline solids and can exist as E/Z isomers. wikipedia.org

Hydrazones: Formed by the reaction with hydrazine (B178648) (NH₂-NH₂) or substituted hydrazines (e.g., phenylhydrazine). google.comnih.gov Acylhydrazones, in particular, are a class of compounds with significant interest due to their diverse biological activities. nih.gov

These transformations of the carbonyl group not only alter the electronic properties of the central part of the molecule but also introduce new functional groups that can be used for further synthetic manipulations or for modulating biological activity.

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | C=O + R-NH₂ → C=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | C=O + NH₂OH → C=N-OH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | C=O + NH₂NH₂ → C=N-NH₂ + H₂O |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | C=O + R-NHNH₂ → C=N-NHR + H₂O |

Wittig Reactions and Related Olefination Processes

The carbonyl group of this compound is a target for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert ketones into alkenes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). libretexts.orgwikipedia.org This process is a cornerstone of alkene synthesis because it forms the double bond at a specific location. libretexts.orgwikipedia.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses into a four-membered oxaphosphetane ring. tamu.edu This ring subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. tamu.eduorganic-chemistry.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

A closely related and often advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This method utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orgorganic-chemistry.org The HWE reaction is well-known for its excellent (E)-selectivity when reacting with aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl, forming an oxaphosphetane intermediate which then eliminates to give the alkene. nrochemistry.com

For this compound, these reactions provide a pathway to synthesize novel, highly substituted stilbene-like structures, where the central C=O group is replaced by a C=C double bond, further expanding its utility as a molecular building block.

Polymerization and Materials Science Applications (as a monomer or initiator)

The distinct structural features of this compound—a photoactive benzophenone core, a bulky tert-butyl group, and a reactive iodo-substituent—make it a versatile compound in materials science. It holds potential as a monomer for creating new polymers and as a photoinitiator for UV curing processes.

The iodine atom on one of the phenyl rings serves as a reactive site for incorporating the molecule into polymer chains. This is typically achieved through metal-catalyzed cross-coupling reactions, where the carbon-iodine bond can be activated to form new carbon-carbon bonds. This allows this compound to function as a monomer in various polymerization reactions, including:

Suzuki Coupling: Reaction with a diboronic acid or ester.

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene.

These polymerization methods can produce polyarylenes and other conjugated polymers where the this compound unit is integrated into the polymer backbone. The bulky tert-butyl group can enhance the solubility of the resulting polymers in organic solvents and inhibit intermolecular π–π stacking, which is beneficial for solution-processed applications. rsc.org The benzophenone moiety itself can impart desirable thermal and photophysical properties to the polymer. researchgate.net

Benzophenone and its derivatives are widely recognized as effective Type II photoinitiators for free-radical polymerization. researchgate.netnbinno.compolymerinnovationblog.com This process is fundamental to UV curing technologies used in coatings, inks, and adhesives. researchgate.netnbinno.com

Upon absorption of UV radiation, the benzophenone core of the molecule gets promoted to an excited singlet state, followed by efficient intersystem crossing (ISC) to a more stable triplet state. mdpi.comnih.govedinst.com In its excited triplet state, the molecule can abstract a hydrogen atom from a co-initiator (typically an amine or thiol), generating free radicals that initiate the polymerization of monomers like acrylates. polymerinnovationblog.com

The substituents on the benzophenone ring significantly influence its performance:

The tert-butyl group can improve solubility in nonpolar formulations and act as a blocking group. researchgate.net

The iodo group , as a heavy atom, can enhance the rate of intersystem crossing from the singlet to the triplet state (the "heavy-atom effect"). nih.govnih.gov This can lead to a higher quantum yield of radical formation and increased photoinitiation efficiency. nih.gov

| Feature | Role in Photoinitiation |

| Benzophenone Core | Absorbs UV light and initiates hydrogen abstraction. nbinno.com |

| Tert-butyl Group | Enhances solubility and provides steric bulk. researchgate.net |

| Iodo Group | Promotes intersystem crossing to the reactive triplet state via the heavy-atom effect. nih.govnih.gov |

The benzophenone molecular framework is a subject of significant interest in the field of organic electronics, particularly for OLEDs. mdpi.comnih.govresearchgate.net Materials based on benzophenone can function as either host materials or as emitters within the emissive layer of an OLED device. mdpi.comresearchgate.net

As a host material , a key requirement is a high triplet energy to effectively confine the triplet excitons on the guest emitter molecules, preventing energy back-transfer and ensuring efficient phosphorescence. acs.org Benzophenone derivatives are known to possess high triplet energies (typically in the range of 2.95–2.97 eV), making them suitable hosts for a wide range of phosphorescent emitters, including blue, green, yellow, and red phosphors. acs.org The bulky tert-butyl group on this compound would be advantageous in a host material, as it can suppress aggregation-caused quenching effects by creating steric hindrance, thus improving device efficiency and stability. rsc.org

As an emitter , the benzophenone core itself is a classical phosphor with high intersystem crossing efficiency. mdpi.comnih.gov While benzophenone itself is not strongly emissive, its derivatives can be chemically modified to create efficient emitters. The iodo-substituent on this compound provides a convenient point for chemical modification (e.g., via Suzuki or Sonogashira coupling) to attach other chromophoric units, thereby tuning the emission color and properties. Such modifications can lead to the development of novel donor-acceptor type emitters, including those that exhibit thermally activated delayed fluorescence (TADF). mdpi.commdpi.com

Table of Relevant Properties for OLED Applications

| Property | Relevance | Typical Values for Benzophenone Derivatives |

|---|---|---|

| Triplet Energy (ET) | Determines suitability as a host for phosphorescent emitters. | 2.53 eV – 3.02 eV mdpi.com |

| Band Gap (Eg) | Influences the material's electronic properties and color. | 2.72 eV – 3.93 eV mdpi.com |

| HOMO/LUMO Levels | Dictates charge injection and transport characteristics. | HOMO: -5.80 to -4.74 eV; LUMO: -2.80 to -1.83 eV mdpi.com |

| Glass Transition Temp. (Tg) | Indicates morphological stability of the amorphous film. | Can be >125 °C for some derivatives mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While the synthesis of substituted benzophenones is well-established, the development of novel, efficient, and regioselective routes to 4-tert-butyl-3'-iodobenzophenone remains a key area of research. Future work could focus on optimizing existing methods and exploring new catalytic systems to improve yield, reduce waste, and enhance substrate scope.

Key synthetic strategies that could be further developed include:

Friedel-Crafts Acylation: This classical approach involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For this compound, two primary disconnections are possible: the acylation of tert-butylbenzene (B1681246) with 3-iodobenzoyl chloride, or the acylation of iodobenzene (B50100) with 4-tert-butylbenzoyl chloride. Future research could focus on employing milder catalysts to circumvent the potential for rearrangement or degradation of the starting materials.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a variety of cross-coupling reactions that could be adapted for the synthesis of this benzophenone (B1666685). For instance, a Suzuki coupling between 4-tert-butylphenylboronic acid and 3-iodobenzoyl chloride would be a viable route. Research into novel palladium catalysts with tailored ligands could enhance the efficiency of this transformation.

Oxidation of Diphenylmethane Precursors: An alternative strategy involves the synthesis of the corresponding 4-tert-butyl-3'-iododiphenylmethane, followed by oxidation to the ketone. This route may offer advantages in terms of precursor accessibility and could be a focus for developing new selective oxidation methods.

Table 1: Proposed Synthetic Routes for this compound

| Route | Starting Materials | Key Reagents | Potential Research Focus |

|---|---|---|---|

| Friedel-Crafts Acylation | tert-Butylbenzene and 3-Iodobenzoyl Chloride | AlCl₃, FeCl₃ | Development of milder and more selective Lewis acid catalysts. |

| Suzuki Cross-Coupling | 4-tert-butylphenylboronic acid and 3-Iodobenzoyl Chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Design of new phosphine (B1218219) ligands to improve catalytic turnover and yield. |

Exploration of Catalytic Applications

The structural motifs within this compound suggest its potential utility in various catalytic applications. The presence of the iodine atom, in particular, is a key feature that can be exploited in catalyst design and function.

Precursor for Homogeneous Catalysts: The carbon-iodine bond can readily undergo oxidative addition to low-valent transition metals, such as palladium(0) or nickel(0). This reactivity allows this compound to serve as a precursor for in situ generated catalysts for cross-coupling reactions.

Photoredox Catalysis: Aryl iodides are known to be active in photoredox catalysis. Upon irradiation, the C-I bond can be homolytically cleaved to generate a radical species, or the molecule can participate in single-electron transfer processes. Future studies could explore the use of this compound as a photoredox catalyst for various organic transformations.

Halogen Bonding Catalysis: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can be used to activate substrates in a catalytic manner. The electron-withdrawing nature of the benzoyl group would enhance the halogen bonding capability of the iodine atom, making it a promising candidate for applications in organocatalysis.

Table 2: Potential Catalytic Applications of this compound

| Catalytic Approach | Role of the Compound | Potential Reactions Catalyzed |

|---|---|---|

| Homogeneous Catalysis | Catalyst Precursor | Suzuki, Heck, and Sonogashira cross-coupling reactions. |

| Photoredox Catalysis | Photocatalyst | Atom Transfer Radical Polymerization (ATRP), C-H functionalization. |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis and catalysis. Advanced mechanistic studies would provide valuable insights into its reactivity and guide the design of new chemical processes.

Photophysical and Photochemical Studies: Benzophenones are well-known for their rich photochemistry, primarily involving the triplet excited state. Laser flash photolysis studies could be employed to characterize the transient species formed upon UV excitation of this compound. nih.gov The influence of the tert-butyl and iodo substituents on the lifetime and reactivity of the excited states would be of particular interest. The heavy-atom effect of iodine is expected to significantly influence intersystem crossing rates.

Kinetic Studies: Detailed kinetic analysis of reactions catalyzed by or involving this compound would help to elucidate the reaction pathways and identify the rate-determining steps. Such studies are essential for optimizing reaction conditions and catalyst performance.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide a molecular-level understanding of the geometric and electronic structure of this compound and its transition states in various reactions. These theoretical studies can complement experimental findings and predict new reactivities.

Table 3: Proposed Mechanistic Studies for this compound

| Mechanistic Aspect | Investigative Technique | Information to be Gained |

|---|---|---|

| Photochemistry | Nanosecond Laser Flash Photolysis | Characterization of triplet excited state, quantum yields, and quenching kinetics. nih.gov |

| Catalytic Cycles | In-situ Spectroscopic Monitoring (NMR, IR) | Identification of catalytic intermediates and resting states. |

Integration into Complex Chemical Architectures

The functional handles present in this compound make it an excellent building block for the synthesis of more complex and functional molecules. The iodine atom, in particular, serves as a versatile point of attachment for a wide range of substituents.

Cross-Coupling for Materials Science: The C-I bond can be readily functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the integration of the this compound core into larger conjugated systems, which may have interesting photophysical or electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthesis of Pharmaceutical Intermediates: The benzophenone scaffold is found in numerous biologically active molecules. The ability to further functionalize this compound makes it a valuable intermediate for the synthesis of complex drug candidates. For example, the iodine can be replaced with nitrogen-containing heterocycles via Buchwald-Hartwig amination.

Development of Molecular Probes: The benzophenone moiety can act as a photoaffinity label. By incorporating this compound into a larger biomolecule-targeting structure, the resulting probe could be used to identify and study protein-ligand interactions upon photoactivation.

Table 4: Strategies for Integrating this compound into Complex Molecules

| Integration Strategy | Key Reaction | Resulting Architecture | Potential Application Area |

|---|---|---|---|

| Polymer Synthesis | Sonogashira Coupling | Conjugated Polymers | Organic Electronics |

| Heterocycle Formation | Buchwald-Hartwig Amination | Aryl-amines and N-Heterocycles | Medicinal Chemistry |

Q & A

Q. What mechanistic insights explain variable regioselectivity in cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.